p-Ranolazine

Beschreibung

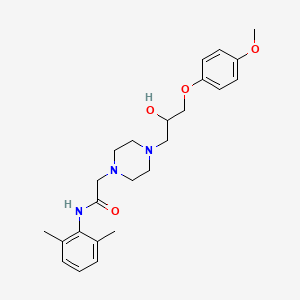

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRVPHYZFCHTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393717-45-7 | |

| Record name | p-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Elucidation of P Ranolazine

Methodologies for Chemical Synthesis of p-Ranolazine

Classical Synthetic Pathways and their Refinements

The classical synthesis of Ranolazine (B828) provides a direct template for preparing this compound. This route involves a multi-step process that can be adapted by substituting the starting material. chemicalbook.comresearchgate.net

The established pathway can be described as follows:

Formation of the Aryloxy Epoxide Intermediate : The synthesis begins with the reaction of 4-methoxyphenol (B1676288) (also known as hydroquinone (B1673460) monomethyl ether) with epichlorohydrin. This Williamson ether synthesis typically occurs in the presence of a base like sodium hydroxide (B78521) to yield 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is the para-substituted analogue of the one used in Ranolazine synthesis. researchgate.netgoogle.com

Formation of the Piperazinyl Amide Intermediate : Separately, 2,6-dimethylaniline (B139824) is reacted with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. chemicalbook.com This amide is then condensed with piperazine (B1678402), typically in a solvent like ethanol, to produce N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628). chemicalbook.comgoogle.com

Final Condensation : The final step involves the coupling of the two main intermediates. The 1-(4-methoxyphenoxy)-2,3-epoxypropane is reacted with N-(2,6-dimethylphenyl)-1-piperazine acetamide. This reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the epoxide ring, leading to the formation of the this compound molecule. chemicalbook.com

Development of Novel and High-Yielding Synthetic Routes

Research into the synthesis of Ranolazine has led to innovative methods that are applicable to this compound, aiming for greater efficiency, sustainability, and yield.

Water-assisted N-acylation of amines with acyl chlorides or anhydrides. rsc.org

A base-free, one-pot tandem N-alkylation and N-Boc deprotection. rsc.org

Base-free selective mono-alkylation of piperazine. rsc.org

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Key Precursors | Key Features | Reported Yield (for Ranolazine analogue) | Reference |

|---|---|---|---|---|

| Classical Pathway | 4-methoxyphenol, Epichlorohydrin, Piperazine, 2,6-dimethylaniline | Multi-step condensation reaction. | ~73-85% | chemicalbook.comgoogle.com |

| "All Water Chemistry" | (As above) | Uses water as a reaction-promoting medium; green chemistry principles. | ~69-77% | rsc.org |

| Piperazine Acid Salt Method | (As above) | Formation of piperazine acid salt for controlled alkylation and easier purification. | >99% purity, 80% yield | google.com |

Stereochemical Considerations and Enantiomeric Synthesis

This compound possesses a single stereocenter at the C2 position of the hydroxypropyl linker, and it is synthesized and utilized as a racemic mixture of its (R) and (S) enantiomers. tga.gov.au The absolute configuration of this chiral center is crucial for biological activity, prompting research into methods for obtaining enantiomerically pure forms.

The primary approach for obtaining single enantiomers of Ranolazine, which is directly applicable to this compound, is through chemo-enzymatic kinetic resolution. researchgate.netdntb.gov.ua This process uses enzymes, typically lipases, to selectively acylate one enantiomer of a chiral intermediate, allowing for the separation of the two forms.

A key study demonstrated the synthesis of both (R)- and (S)-ranolazine starting from the kinetic resolution of racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate. researchgate.net The hydrolysis was catalyzed by immobilized lipase (B570770) from Rhizomucor miehei (Lipozym RM IM) or lipase B from Candida antarctica (Novozym 435). By applying this method to the para-substituted analogue, (R)- and (S)-p-Ranolazine could be synthesized.

Further research has explored optimizing this enzymatic resolution. Studies using Candida cylindracea lipase for the transesterification of racemic Ranolazine in various organic solvents found that diethyl ether provided the highest enantiomeric excess and conversion rate.

Table 2: Chemo-enzymatic Resolution for Enantiomeric Synthesis

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Lipozym RM IM / Novozym 435 | Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate | Hydrolysis | Successful kinetic resolution to produce enantiopure (R)- and (S)- building blocks. | researchgate.net |

| Candida cylindracea lipase | (RS)-Ranolazine | Transesterification | Diethyl ether as a solvent resulted in the highest conversion (47.8%) and enantiomeric excess (89.7%). |

Structural Characterization in Research Contexts

The structural identity and purity of this compound are confirmed using a suite of standard analytical techniques. As an impurity of Ranolazine, its characterization is essential for quality control in pharmaceutical manufacturing. The United States Pharmacopeia (USP) provides a reference standard for this compound, confirming its well-characterized nature. usp.org

The techniques employed for its structural elucidation include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from Ranolazine and other related impurities, as well as for quantifying its presence. researchgate.nethjhs.co.in

Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is used to confirm the molecular weight (427.54 g/mol ) and fragmentation pattern of this compound, which helps in its definitive identification. veeprho.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the connectivity of atoms and the para-position of the methoxy (B1213986) group on the phenoxy ring. frontiersin.org

Table 3: Analytical Data for this compound

| Property / Technique | Information | Reference |

|---|---|---|

| IUPAC Name | (±)-1-[3-(4-methoxyphenoxy)-2-hydroxypropyl]-4-[N-(2,6-Dimethylphenyl)carbamoylmethyl]piperazine | veeprho.com |

| Molecular Formula | C₂₄H₃₃N₃O₄ | usp.orgnih.gov |

| Molecular Weight | 427.54 g/mol | veeprho.comnih.gov |

| Stereochemistry | Racemic | nih.gov |

| CAS Number | 1393717-45-7 | veeprho.comusp.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific SAR studies for this compound are not extensively documented, a wealth of information can be drawn from the numerous studies conducted on Ranolazine and its analogues. nih.govalliedacademies.orgresearchgate.net These studies investigate how structural modifications affect the drug's primary mechanism of action, which is the inhibition of the late inward sodium current (I_Na) in cardiac cells. bjcardio.co.uknih.gov

Ranolazine's structure can be deconstructed into three key domains for SAR analysis:

The N-(2,6-dimethylphenyl)acetamide Moiety: This part of the molecule is structurally similar to the local anesthetic lidocaine. nih.gov The aromatic ring and the two methyl groups are critical for binding. Cryo-electron microscopy studies of Ranolazine bound to the NaV1.5 channel show that this dimethylbenzyl ring engages in hydrophobic interactions within the binding pocket. nih.gov

The Piperazine Linker: This central heterocyclic ring provides the correct spatial orientation to connect the two aromatic ends of the molecule. Its basic nitrogen atoms can also be important for solubility and interactions.

The Methoxy-Phenoxy-Propanolamine Side Chain: This portion, which contains the chiral center and the ether linkage, is crucial for activity. The ether oxygen and the hydroxyl group can form hydrogen bonds, while the phenoxy ring participates in π-stacking interactions with residues in the channel pore, such as F403. nih.gov

The key difference in this compound is the position of the methoxy group. In Ranolazine, the 2-methoxy group places electron density and steric bulk ortho to the ether linkage. In this compound, the 4-methoxy group places these effects para to the linkage. This positional change can influence the molecule's conformation, electronic properties, and how the phenoxy ring orients itself within the binding site of the sodium channel, potentially altering its potency and selectivity.

Identification of Essential Pharmacophores for Target Engagement

Pharmacophore modeling and structural biology have identified the key chemical features essential for the biological activity of Ranolazine and its analogs. nih.govnih.govresearchgate.net These features constitute the essential pharmacophores for binding to the voltage-gated sodium channel NaV1.5.

The critical pharmacophoric features are:

A Hydrophobic Aromatic Region: Provided by the N-(2,6-dimethylphenyl) group, which fits into a hydrophobic pocket in the channel. nih.govnih.gov

A Hydrogen Bond Acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.

A Positively Ionizable Feature: The nitrogen atom of the piperazine ring is typically protonated at physiological pH, allowing for electrostatic interactions.

A Second Aromatic/Hydrophobic Region: The methoxyphenoxy ring provides a crucial interaction point. Structural studies have revealed a π-stacking interaction between this ring and a phenylalanine residue (F403) and a π-teeing interaction with another (F1762) within the channel's pore domain, which is critical for stabilizing the drug-channel complex. nih.gov

A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the propyl linker can form important polar contacts. nih.gov

The specific arrangement and orientation of these pharmacophores are dictated by the flexible linker chain. The difference in the methoxy group's position between Ranolazine and this compound would subtly alter the electronic distribution and steric profile of the second aromatic pharmacophore, which could modulate its binding affinity and inhibitory activity.

Design Principles for Modulating Selectivity and Potency

The design of this compound and its analogs is centered on optimizing their interaction with specific biological targets to enhance therapeutic efficacy while minimizing off-target effects. The key to its mechanism of action lies in its ability to selectively inhibit the late sodium current (INa) over the peak sodium current in cardiac cells. ahajournals.orgtandfonline.comnih.gov This selectivity is a critical design principle that differentiates it from other anti-arrhythmic agents. nih.govnih.gov

The molecular structure of this compound, which includes a substituted dimethylbenzyl ring linked via a chain containing a piperazine ring and an ether linkage to a methoxyphenoxyl ring, is fundamental to its binding and activity. nih.gov Cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into its binding pose within the NaV1.5 sodium channel. nih.gov These studies reveal key interactions that underpin its selectivity:

π-π Stacking and Hydrophobic Interactions: The dimethylbenzyl ring of ranolazine engages in π-stacking interactions with aromatic residues, such as phenylalanine, within the channel's pore. nih.gov These hydrophobic interactions contribute significantly to the binding affinity.

Polar and Electrostatic Interactions: The molecule also forms polar and electrostatic interactions with residues in the ion selectivity filter region of the channel. nih.gov

π-Teeing Interaction: A specific π-teeing interaction with a phenylalanine residue on a partially unwound π-helix segment of the channel is a major structural feature of its binding site. nih.gov

Modifications to the chemical structure can modulate selectivity and potency. For instance, the length and flexibility of the linker chain connecting the two aromatic rings can influence how the molecule fits within the binding pocket. Structure-activity relationship (SAR) studies have shown that even small changes, such as the position of substituents on the aromatic rings, can significantly impact the compound's activity. researchgate.net

The state-dependent binding of ranolazine is another crucial design aspect. It exhibits a higher affinity for the inactivated state of the sodium channel, which is more prevalent in ischemic or rapidly firing cells. nih.gov This property contributes to its targeted effect on pathological conditions with less impact on normal cardiac function. The design principles for this compound focus on a multi-faceted approach, balancing hydrophobic, polar, and specific π-interactions to achieve its desired selectivity and potency for the late sodium current.

Molecular and Cellular Mechanisms of P Ranolazine Action

Direct Modulation of Ion Channels

Selective Inhibition of the Late Sodium Current (INaL)

The principal mechanism of p-Ranolazine's action is the potent and selective inhibition of the late component of the inward sodium current (INaL). nih.govpatsnap.comoup.comnih.gov Under pathological conditions such as myocardial ischemia, the activity of INaL is enhanced, leading to an overload of intracellular sodium. oup.comecrjournal.com This sodium overload subsequently drives an increase in intracellular calcium via the reverse mode of the sodium-calcium exchanger, contributing to electrical and mechanical dysfunction. nih.govecrjournal.com By inhibiting INaL, this compound mitigates this pathological cascade, reducing intracellular sodium and calcium overload without significantly affecting the peak sodium current responsible for the action potential upstroke. nih.govpatsnap.comahajournals.org

This selectivity for the late versus the peak sodium current is a defining feature of this compound's action. nih.govahajournals.org Studies have consistently shown a much higher potency for INaL inhibition compared to peak INa inhibition. nih.govnih.gov For instance, in canine ventricular myocytes, the 50% inhibitory concentration (IC50) for late INa was found to be 5.9 µmol/L, whereas the IC50 for peak INa in dogs with chronic heart failure was 244 µmol/L. nih.govahajournals.org Similarly, in HEK293 cells expressing the LQT3 mutation ΔKPQ, the IC50 for blocking the sustained (late) current was 15 µM, nine times more potent than the IC50 for blocking the peak current (135 µM). nih.gov

| Current | Preparation | IC50 (µM) | Reference |

|---|---|---|---|

| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | nih.govahajournals.org |

| Peak INa | Canine Ventricular Myocytes (Heart Failure) | 244 | nih.gov |

| Sustained INa (ΔKPQ Mutant) | HEK293 Cells | 15 | nih.gov |

| Peak INa (ΔKPQ Mutant) | HEK293 Cells | 135 | nih.gov |

| Late INa (R1623Q Mutant) | HEK293 Cells (0.1 Hz) | 7.5 | nih.gov |

| Peak INa (R1623Q Mutant) | HEK293 Cells (0.1 Hz) | 95 | nih.gov |

The inhibitory action of this compound on sodium channels is both voltage- and frequency-dependent (also known as use-dependent). nih.govnih.govfrontiersin.org This means the degree of block increases with more depolarized membrane potentials and higher frequencies of stimulation (i.e., faster heart rates). nih.govfrontiersin.org The compound preferentially binds to the open and inactivated states of the sodium channel, rather than the resting state. nih.govtandfonline.com

This state-dependent binding leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, which stabilizes the inactivated state of the channel. nih.govtandfonline.com The frequency-dependent block is a result of the drug having insufficient time to dissociate from the channel during the brief diastolic intervals at rapid rates, leading to an accumulation of blocked channels. nih.gov This property is particularly significant for the late sodium current. Research has shown that the potency of this compound to block late INa increases with higher stimulation frequencies. nih.gov For example, in HEK293 cells expressing the R1623Q mutant channel, the IC50 for late INa block decreased from 7.5 µM at a stimulation frequency of 0.1 Hz to 1.9 µM at 5 Hz. nih.gov This demonstrates that the drug's effect is augmented during tachycardia, a condition often associated with ischemia. nih.gov

| Stimulating Frequency (Hz) | IC50 for Peak INa Block (µM) | IC50 for Late INa Block (µM) | Reference |

|---|---|---|---|

| 0.1 | 95 | 7.5 | nih.gov |

| 1.0 | 78 | 7.3 | nih.gov |

| 2.0 | 37 | 2.2 | nih.gov |

| 5.0 | 25 | 1.9 | nih.gov |

This compound interacts with multiple voltage-gated sodium channel (NaV) subtypes, which are expressed in various tissues.

NaV1.5: This is the predominant cardiac sodium channel. This compound's inhibition of late current through NaV1.5 is the cornerstone of its anti-ischemic and antiarrhythmic effects in the heart. nih.govfrontiersin.org The drug induces a conformational state in NaV1.5 that resembles slow inactivation, thereby diminishing channel availability in a voltage- and use-dependent manner. nih.govnih.gov

NaV1.1: This neuronal sodium channel is associated with genetic epilepsies. This compound has been shown to selectively block the increased persistent current generated by epilepsy-associated NaV1.1 mutations with significantly higher potency than its block of peak current. researchgate.net

NaV1.4: The primary sodium channel in skeletal muscle, NaV1.4, is also blocked by this compound in a use-dependent fashion. tandfonline.com It has been shown to inhibit gain-of-function mutations in NaV1.4 associated with paramyotonia congenita, suggesting a potential therapeutic application in reducing the muscle hyperexcitability characteristic of this disorder. tandfonline.com

NaV1.7: This channel, found in peripheral nerves, is a key player in pain signaling. This compound has been shown to cause a use-dependent block of NaV1.7, indicating a potential role in analgesia. nih.govresearchgate.net

The efficacy of this compound is modulated by extracellular pH. During ischemic events, extracellular acidosis (a decrease in pH) is common. Studies on the cardiac NaV1.5 channel have shown that a low extracellular pH (e.g., 6.0) slows the kinetics of this compound's interaction with the channel by 4- to 5-fold compared to a normal pH of 7.4. nih.govfrontiersin.orgnih.gov However, despite this slowing of onset and recovery, this compound remains effective at reducing the late/persistent sodium current. nih.govnih.gov Acidosis itself can impair the natural inactivation of sodium channels, leading to an increase in late current. nih.govnih.gov this compound effectively counteracts this by restoring the voltage-dependent steady-state availability, thereby compensating for the impaired native inactivation process under acidic conditions. nih.govnih.gov

Effects on NaV Subtype Interactions (e.g., NaV1.5, NaV1.1, NaV1.4, NaV1.7)

Inhibition of Delayed Rectifier Potassium Currents (IKr, IKs)

In addition to its effects on sodium channels, this compound also inhibits delayed rectifier potassium currents, which are crucial for cardiac repolarization. drugbank.commdpi.com

IKr (rapidly activating delayed rectifier potassium current): this compound blocks the IKr current, which is carried by hERG channels. ahajournals.orgwikipedia.org This inhibition is responsible for the modest prolongation of the action potential duration and the QT interval observed with the drug. wikipedia.org The reported IC50 for IKr block is approximately 8-12 µM, which falls within the therapeutic concentration range. ahajournals.orgnih.gov

IKs (slowly activating delayed rectifier potassium current): The effect on IKs is less potent than on IKr. ahajournals.orgmdpi.com One study reported an inhibition of only 17% at a concentration of 30 μmol/L. ahajournals.org

Effects on L-Type Calcium Channels (ICa,L)

This compound has a modest inhibitory effect on L-type calcium channels (ICa,L). ahajournals.orgdrugbank.com The potency of this inhibition is significantly lower than that for INaL or IKr. The IC50 for inhibiting the peak L-type calcium current has been reported to be as high as 296 µmol/L, although the late component of the calcium current is inhibited with greater potency (IC50 ≈ 50 µmol/L). ahajournals.org Interestingly, while this compound has a minimal effect on the basal calcium current, it markedly attenuates the current when it is stimulated by beta-adrenoceptor activation (e.g., by isoprenaline). nih.govnih.gov This suggests a more pronounced effect under conditions of increased sympathetic tone, which often accompany ischemia. nih.govnih.gov

Investigation of Other Ion Channel Modulations (e.g., Ito, IK1)

While the primary action of this compound is the inhibition of the late sodium current (INa) and the rapidly activating delayed rectifier potassium current (IKr), its effects on other ion channels have been investigated to build a complete electrophysiological profile. Research on canine ventricular myocytes has shown that this compound has little to no inhibitory effect on the transient outward potassium current (Ito) or the inward rectifier potassium current (IK1) at therapeutic concentrations. ahajournals.orgahajournals.org The lack of effect on the IK1 current is significant as this current is crucial for maintaining the resting membrane potential. mdpi.comcinc.org Studies have confirmed that this compound does not alter the resting membrane potential in various models, including canine ventricular cardiomyocytes and Purkinje fibers. mdpi.com

| Ion Channel Current | IC50 Value (μmol/L) | Effect at Therapeutic Concentrations (2-6 μmol/L) |

|---|---|---|

| Late Sodium Current (Late INa) | 5.9 | Significant Inhibition |

| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | 11.5 | Significant Inhibition |

| Late L-type Calcium Current (Late ICa) | 50 | Weak Inhibition |

| Sodium-Calcium Exchange Current (INa-Ca) | 91 | Weak Inhibition |

| Peak L-type Calcium Current (ICa,L) | 296 | Very Weak Inhibition |

| Transient Outward Potassium Current (Ito) | No significant inhibition | Negligible |

| Inward Rectifier Potassium Current (IK1) | No significant inhibition | Negligible |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on canine ventricular myocytes. ahajournals.orgahajournals.org

Consequences on Intracellular Ion Homeostasis

Under pathological conditions such as myocardial ischemia, the late sodium current (INa) can be enhanced, leading to an excessive influx of sodium ions into the cardiac cells. nih.govahajournals.org This intracellular sodium accumulation, or sodium overload, is a critical factor in the development of cellular injury and dysfunction. ahajournals.orgecrjournal.com

The primary mechanism by which this compound attenuates sodium overload is through its potent and selective inhibition of the late INa. nih.govecrjournal.com By blocking this persistent inward current, this compound directly reduces the influx of sodium during the plateau phase of the action potential. europa.eueuropa.eu This action prevents the pathological rise in intracellular sodium concentration without significantly affecting the peak sodium current, which is essential for the normal upstroke of the action potential. nih.gov This targeted inhibition of the late INa is a key element of this compound's cardioprotective effects, interrupting a major step in the pathophysiology of myocardial ischemia. ecrjournal.com

The homeostasis of intracellular sodium and calcium are tightly linked, primarily through the activity of the sodium-calcium exchanger (NCX). sci-hub.se The NCX typically operates in its "forward mode," extruding one calcium ion in exchange for the influx of three sodium ions. However, when intracellular sodium levels become pathologically elevated, the exchanger can switch to its "reverse mode," importing calcium into the cell while extruding sodium. ecrjournal.comnih.gov

By attenuating intracellular sodium overload, this compound indirectly prevents the activation of the reverse mode of the NCX. ecrjournal.comnih.gov This action is a crucial consequence of late INa inhibition. By maintaining a lower intracellular sodium concentration, this compound reduces the driving force for calcium entry via the reverse-mode NCX, thereby preventing or reducing the subsequent intracellular calcium overload that is a hallmark of ischemic injury. nih.govahajournals.orgecrjournal.comsci-hub.se This reduction in cellular calcium overload is expected to improve myocardial relaxation and decrease diastolic stiffness. europa.eueuropa.eu

Mechanisms of Sodium Overload Attenuation

Influence on Cellular Electrophysiology

The effect of this compound on the action potential duration (APD) is complex and tissue-specific, arising from its balanced effects on multiple ion channels. mdpi.com The net effect on APD depends on the relative contributions of the late INa and IKr currents in different types of cardiac cells. mdpi.com

In Epicardial Cells: The late INa is less prominent in epicardial cells. Therefore, the dominant effect of this compound is the inhibition of the outward potassium current IKr, which leads to a concentration-dependent prolongation of the APD. ahajournals.orgahajournals.orgmdpi.com

In Mid-myocardial (M) and Purkinje Cells: In these cells, the late INa is significantly more prominent. mdpi.com Here, this compound's potent inhibition of this inward current outweighs its effect on IKr, resulting in an abbreviation (shortening) of the APD. ahajournals.orgahajournals.orgmdpi.com

Transmural dispersion of repolarization (TDR) refers to the differences in the action potential duration across the ventricular wall (from epicardium to endocardium). An increase in TDR is a known substrate for life-threatening arrhythmias like Torsades de Pointes (TdP). mdpi.com

Despite prolonging the QT interval, this compound does not increase, and may even reduce, TDR. ahajournals.orgahajournals.orgecrjournal.comnih.govmdpi.com This is a direct consequence of its differential effects on APD. By prolonging the APD in epicardial cells while shortening it in M-cells, this compound effectively reduces the differences in repolarization times across the ventricular wall. ahajournals.orgahajournals.orgmdpi.com This reduction in TDR stabilizes repolarization and is believed to contribute to this compound's antiarrhythmic properties. mdpi.commdpi.com

Furthermore, this compound has been shown to suppress early afterdepolarizations (EADs), which are triggers for arrhythmias, and reduce the beat-to-beat variability of the APD. ahajournals.orgahajournals.orgmdpi.com The combined actions of reducing TDR and suppressing EADs suggest that this compound possesses antiarrhythmic activity, distinguishing it from other drugs that prolong the QT interval but increase arrhythmia risk. ahajournals.orgahajournals.orgmdpi.com

| Parameter | Control | This compound (10 μmol/L) | Outcome |

|---|---|---|---|

| Epicardial APD90 (ms) | 241 ± 8 | 256 ± 9 | Prolongation |

| M-cell APD90 (ms) | 297 ± 11 | 287 ± 11 | Abbreviation |

| TDR (ms) | 56 ± 8 | 31 ± 6 | Reduction |

| QT Interval (ms) | 310 ± 11 | 330 ± 11 | Prolongation |

*APD90: Action potential duration at 90% repolarization. TDR: Transmural Dispersion of Repolarization (M-cell APD90 - Epicardial APD90). Data are presented as mean ± SEM. P<0.05 vs control. Data sourced from studies on canine ventricular wedge preparations. ahajournals.org

Suppression of Spontaneous and Triggered Activity (EADs, DADs)

This compound has demonstrated significant efficacy in suppressing arrhythmogenic triggers known as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). These abnormal depolarizations of the cardiac myocyte membrane can lead to spontaneous and triggered cardiac arrhythmias. The primary mechanism for this suppression is linked to this compound's potent inhibition of the late inward sodium current (INa,late). nih.govecrjournal.comnih.gov

During pathological conditions such as ischemia or heart failure, the INa,late is enhanced, leading to an overload of intracellular sodium. mdpi.com This sodium accumulation promotes the reverse mode of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent intracellular calcium overload. ecrjournal.comnih.gov This calcium overload is a critical factor in the genesis of both EADs and DADs. nih.govecrjournal.com EADs can be triggered by the reactivation of L-type calcium channels during the plateau phase of the action potential, a process facilitated by the sustained depolarization from INa,late. nih.govmdpi.com DADs are caused by spontaneous calcium release from the sarcoplasmic reticulum, which activates the transient inward current (Iti), largely carried by the NCX. ecrjournal.comahajournals.org

By inhibiting INa,late, this compound effectively reduces the intracellular sodium and subsequent calcium overload, thereby preventing the electrophysiological consequences. nih.govecrjournal.com Studies in various preclinical models have confirmed this activity. In canine pulmonary vein (PV) and superior vena cava (SVC) sleeve preparations, this compound (5-10 µM) effectively suppressed late phase 3 EADs and DADs induced by agents like acetylcholine, isoproterenol, and high extracellular calcium. ahajournals.orgnih.govnih.gov Similarly, in isolated guinea pig atrial myocytes, this compound normalized repolarization and suppressed EADs and DADs elicited by oxidative stress. mdpi.com This suppression of triggered activity is considered a key antiarrhythmic mechanism of the compound. mdpi.commdpi.comresearchgate.net

Modulation of Conduction Velocity and Refractoriness in Isolated Tissues

This compound distinctively modulates cardiac conduction and refractoriness, with effects that can vary between atrial and ventricular tissues. mdpi.comresearchgate.net A primary action is the slowing of conduction velocity, which is attributed to its use-dependent inhibition of the peak sodium channel current (INa,peak). nih.govnih.govresearchgate.net This effect is more pronounced at higher heart rates. nih.gov For instance, in canine pulmonary vein sleeves, 10 µM this compound significantly accentuated the use-dependent depression of the maximum rate of the action potential upstroke (Vmax), a surrogate for conduction velocity. nih.govnih.gov

Concurrently, this compound prolongs the effective refractory period (ERP), which is the interval during which a new action potential cannot be initiated. nih.govresearchgate.net This prolongation is a result of two combined effects: a modest prolongation of the action potential duration (APD) through inhibition of the delayed rectifier potassium current (IKr), and the development of post-repolarization refractoriness (PRR). researchgate.netnih.govnih.gov The atrial-selective nature of its antiarrhythmic action stems from these combined effects, as it can effectively terminate atrial flutter and fibrillation by prolonging the ERP in atrial tissue. mdpi.comnih.gov In canine models, this compound was shown to terminate induced atrial flutter and fibrillation by prolonging the ERP. mdpi.com The increase in ERP is more significant in atrial tissue compared to ventricular tissue. nih.govoup.com

Table 1: Effects of this compound on Electrophysiological Parameters in Isolated Tissues

| Parameter | Tissue Type | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Triggered Activity (EADs, DADs) | Canine PV/SVC Sleeves, Guinea Pig Myocytes | Suppression | Inhibition of INa,late, reducing Na+ and Ca2+ overload | mdpi.comahajournals.orgnih.gov |

| Conduction Velocity (Vmax) | Canine PV Sleeves, Atrial Tissue | Rate-dependent decrease | Use-dependent inhibition of peak INa | nih.govnih.govnih.gov |

| Effective Refractory Period (ERP) | Canine Atria, Porcine Model | Prolongation | IKr inhibition (APD prolongation) and PRR (peak INa inhibition) | mdpi.comnih.govnih.gov |

| Action Potential Duration (APD) | Ventricular Myocytes | Shortens when pathologically prolonged | Inhibition of INa,late | mdpi.comresearchgate.net |

| Action Potential Duration (APD) | Atrial Myocytes | Prolongation | Inhibition of IKr | researchgate.netnih.gov |

Metabolic Modulatory Hypotheses

Historical and Current Perspectives on Fatty Acid Oxidation and Glucose Metabolism Shifts

Historically, this compound was primarily characterized as a metabolic modulator. nih.govnih.gov The initial hypothesis proposed that its anti-ischemic effects stemmed from its action as a partial inhibitor of fatty acid oxidation (pFOX). researchgate.netmdpi.com Under normal aerobic conditions, the heart derives most of its energy (approximately 90%) from the oxidation of fatty acids. nih.gov While this process is energy-efficient, it requires more oxygen per unit of ATP produced compared to glucose oxidation. nih.govnih.govcapes.gov.br During ischemia, when oxygen supply is limited, a shift towards the more oxygen-efficient glucose oxidation pathway is beneficial. nih.gov

Impact on ATP Production and Energy Efficiency at the Cellular Level

The metabolic shift induced by this compound from fatty acid oxidation to glucose oxidation has a direct impact on cellular energy efficiency. nih.govresearchgate.net The oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby improving the ATP production to oxygen consumption (P/O) ratio. nih.govnih.gov This enhanced efficiency means the heart can perform the same amount of work with a lower oxygen demand, a critical advantage during an ischemic event. nih.gov

Exploratory Research into Glucose and Bile Acid Metabolic Pathways

Recent exploratory research has begun to uncover this compound's influence on broader metabolic pathways, including bile acid metabolism. nih.gov A study investigating the effects of this compound in patients with precapillary pulmonary hypertension revealed significant changes in plasma metabolomic profiles. nih.gov Treatment with this compound was associated with alterations in bile acid metabolism, alongside changes in aromatic amino acid metabolism and redox homeostasis. nih.gov

Specifically, the study observed significant decreases in the levels of certain bile acids, such as 7-alpha-hydroxy-3-oxo-4-cholestenoate (7-HOCA), in patients treated with this compound. researchgate.net These changes in bile acid metabolites correlated strongly with improvements in right ventricular function and hemodynamics. nih.govresearchgate.net While the precise mechanisms are still under investigation, bile acids are known to be signaling molecules that can influence glucose and energy homeostasis. researchgate.net This emerging research suggests that this compound's metabolic effects may be more complex than previously understood, potentially involving pathways that regulate inflammation, oxidative stress, and broader energy regulation. researchgate.netresearchgate.net

Receptor and Transporter Interactions

This compound's pharmacokinetic profile and potential for drug-drug interactions are significantly influenced by its interactions with various drug transporters and metabolic enzymes. It is a known substrate and a moderate inhibitor of the P-glycoprotein (P-gp) transport system, also known as ATP Binding Cassette Transporter Subfamily B Member 1. medcentral.comnih.govahajournals.org As a P-gp substrate, its absorption and distribution can be affected by other drugs that inhibit or induce this transporter. medcentral.com As an inhibitor, this compound can increase the concentration of other P-gp substrates, such as digoxin. ahajournals.org

The metabolism of this compound is primarily carried out by the cytochrome P-450 (CYP) enzyme system, mainly by CYP3A4 and to a lesser extent, CYP2D6. medcentral.comnih.gov Consequently, potent inhibitors of CYP3A4 can significantly increase this compound plasma concentrations. medcentral.com this compound itself acts as a weak inhibitor of CYP3A and a moderate inhibitor of CYP2D6, creating potential for interactions with drugs metabolized by these enzymes. medcentral.com

Furthermore, this compound inhibits the organic cationic transporter-2 (OCT2), a transporter involved in the renal elimination of various compounds, including metformin. nih.gov This interaction can lead to increased plasma concentrations of metformin. nih.gov Early screening studies also indicated that this compound has a moderate affinity for α1-adrenergic, β-adrenergic, and serotonin (B10506) (5-HT1A, 5-HT2) receptors, although the clinical significance of these interactions is not fully established. tga.gov.au

Table 2: Summary of this compound Interactions with Receptors and Transporters

| Target | Interaction Type | Consequence | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate and moderate inhibitor | Potential for altered absorption and drug-drug interactions (e.g., with digoxin) | medcentral.comnih.govahajournals.org |

| Cytochrome P-450 3A4 (CYP3A4) | Substrate and weak inhibitor | Metabolism is affected by CYP3A4 inhibitors/inducers; can affect other CYP3A substrates | medcentral.comnih.gov |

| Cytochrome P-450 2D6 (CYP2D6) | Substrate and moderate inhibitor | Can affect metabolism of CYP2D6 substrates | medcentral.com |

| Organic Cationic Transporter-2 (OCT2) | Inhibitor | Decreases renal elimination of substrates like metformin | nih.gov |

| Adrenergic Receptors (α1, β1, β2) | Moderate affinity binding | Clinical contribution unclear | tga.gov.au |

| Serotonin Receptors (5-HT1A, 5-HT2) | Moderate affinity binding | Clinical contribution unclear | tga.gov.au |

Adrenergic Receptor Antagonist Activities in Preclinical Models (α1, β1)

Preclinical evidence has established that this compound possesses weak antagonistic properties at both α1- and β1-adrenergic receptors. nih.govahajournals.orgnih.gov This activity has been characterized through radioligand binding assays and functional studies in various animal models, revealing a micromolar affinity for these receptors.

In vitro binding studies using membranes from rat tissues have quantified the affinity of this compound for adrenergic receptor subtypes. For α1-adrenergic receptors, the inhibitory constant (Ki) values ranged from 8.2 ± 1.8 μM for the α1A subtype in rat salivary gland membranes to 19.5 ± 1.4 μM for the α1B subtype in rat liver membranes. nih.gov Similarly, the affinity for β1-adrenergic receptors in rat heart and β2-adrenergic receptors in guinea-pig lungs was found to be in the micromolar range, with reported pKi values of 5.8 and 6.3, respectively. nih.gov Another study reported Ki values of 8.6 µM for β1-receptors and 14.8 µM for β2-receptors. nih.gov

Functional assays have further substantiated this weak antagonistic activity. In isolated, electrically stimulated rat left atria, this compound was shown to weakly antagonize the positive inotropic effects induced by isoprenaline, a non-selective β-agonist. nih.gov This was demonstrated with an apparent pA2 value of 5.85. nih.gov In pithed rats, this compound dose-dependently and competitively antagonized the chronotropic (heart rate) and depressor (blood pressure) responses to isoprenaline. nih.gov

It is noteworthy that in conscious animal models with intact autonomic nervous systems, the anti-adrenergic effects of this compound are often minimal or masked. nih.gov However, when autonomic control mechanisms are blocked, for instance with hexamethonium, the antagonistic effects of this compound on α- and β-adrenergic receptors become more apparent. nih.gov This suggests that while present, the adrenergic blockade by this compound at therapeutic concentrations may not be a primary driver of its hemodynamic effects in a normal physiological state.

Table 1: Adrenergic Receptor Binding Affinities of this compound in Preclinical Models

| Receptor Subtype | Tissue Source | Ki (μM) | pKi | Reference |

|---|---|---|---|---|

| α1A | Rat Salivary Gland | 8.2 ± 1.8 | - | nih.gov |

| α1B | Rat Liver | 19.5 ± 1.4 | - | nih.gov |

| α1 | - | - | 5.1 | nih.gov |

| β1 | Rat Heart | 8.6 | 5.8 | nih.govnih.gov |

| β2 | Guinea-pig Lung | 14.8 | 6.3 | nih.govnih.gov |

Table 2: Functional Antagonism of this compound at β-Adrenergic Receptors

| Preparation | Agonist | Measured Effect | pA2 Value | Reference |

|---|

Role as a P-glycoprotein (P-gp) Inhibitor and Substrate

P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in drug disposition. This compound has a dual interaction with P-gp, acting as both a substrate and an inhibitor. ahajournals.orgnih.gov This relationship has significant implications for its own pharmacokinetics and for potential drug-drug interactions.

As a substrate of P-gp, the absorption and plasma concentrations of this compound can be influenced by P-gp inhibitors. tga.gov.au For instance, co-administration with verapamil, a known P-gp inhibitor, has been shown to increase the steady-state concentrations of ranolazine (B828) by 2.2-fold. nih.govnih.gov Similarly, cyclosporine, another P-gp inhibitor, can also increase plasma levels of ranolazine. nih.govtga.gov.au

Conversely, this compound itself acts as a moderate to potent inhibitor of P-gp. nih.govtga.gov.au This inhibitory action can affect the pharmacokinetics of other drugs that are substrates of P-gp. For example, this compound has been shown to increase the plasma concentrations of digoxin, a P-gp substrate, by 1.4- to 1.6-fold. oup.comtga.gov.au This interaction necessitates careful monitoring and potential dose adjustments of co-administered P-gp substrates.

Cytochrome P450 (CYP) Enzyme Inhibition (CYP3A4, CYP2D6)

The metabolism of this compound is primarily mediated by the cytochrome P450 system, with CYP3A4 being the major enzyme involved, and CYP2D6 playing a lesser role. researchgate.netresearchgate.net this compound also exhibits inhibitory effects on these enzymes, leading to a complex drug interaction profile.

This compound is a mild to moderate inhibitor of CYP3A4. nih.govtga.gov.au This can lead to increased plasma concentrations of drugs that are sensitive CYP3A4 substrates, particularly those with a narrow therapeutic index such as cyclosporine, tacrolimus, and sirolimus. nih.gov For example, co-administration of this compound can increase the Cmax of simvastatin, a CYP3A4 substrate, by approximately 2-fold. oup.comtga.gov.au

The interaction with CYP3A4 is bidirectional, as this compound is also a substrate for this enzyme. nih.govtga.gov.au Strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the area under the curve (AUC) of ranolazine, by as much as 3.0- to 3.9-fold. nih.govtga.gov.au Moderate CYP3A4 inhibitors like diltiazem (B1670644) also cause a dose-dependent increase in ranolazine concentrations. nih.govtga.gov.au

Regarding CYP2D6, available data suggest that this compound is a mild inhibitor of this enzyme. nih.gov The impact of potent CYP2D6 inhibitors on ranolazine concentrations is less pronounced than that of CYP3A4 inhibitors. For instance, the potent CYP2D6 inhibitor paroxetine (B1678475) was found to increase the steady-state plasma concentrations of ranolazine by an average of 1.2-fold. nih.govtga.gov.au

Table 3: Interaction of this compound with P-glycoprotein and Cytochrome P450 Enzymes

| Interacting Protein | Role of this compound | Interacting Drug Example | Effect on Interacting Drug | Effect on this compound | Reference |

|---|---|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate & Inhibitor | Digoxin | Increased plasma concentrations | - | oup.comtga.gov.au |

| Verapamil | - | Increased plasma concentrations | nih.govnih.gov | ||

| Cytochrome P450 3A4 (CYP3A4) | Substrate & Mild/Moderate Inhibitor | Simvastatin | Increased Cmax | - | oup.comtga.gov.au |

| Ketoconazole | - | Increased AUC (3.0-3.9 fold) | nih.govtga.gov.au | ||

| Diltiazem | - | Increased plasma concentrations | nih.govtga.gov.au | ||

| Cytochrome P450 2D6 (CYP2D6) | Substrate & Mild Inhibitor | Paroxetine | - | Increased plasma concentrations (1.2-fold) | nih.govtga.gov.au |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of P Ranolazine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The pharmacokinetic profile of ranolazine (B828) has been evaluated in several animal models, including rats and dogs. Following oral administration, ranolazine is absorbed with a mean absolute bioavailability ranging from 35% to 50%, though with considerable inter-individual variability. europa.eunih.gov Peak plasma concentrations (Cmax) are typically reached within one to six hours after oral administration. europa.eunih.govdrugbank.com The presence of food does not significantly affect the rate or extent of ranolazine absorption. nih.govfda.gov

Ranolazine distributes into tissues, with a mean steady-state volume of distribution (Vss) of about 180 L. europa.eueuropa.eu It is approximately 62% bound to plasma proteins, primarily to alpha-1 acid glycoprotein. europa.eunih.govdrugbank.com

Metabolism is the primary route of elimination for ranolazine, with less than 5% of the dose excreted unchanged in the urine and feces. europa.eumedicines.org.uk Following a single oral dose of radiolabeled ranolazine in healthy subjects, approximately 73% of the radioactivity is recovered in the urine and 25% in the feces. europa.eumedicines.org.uk The elimination half-life of the immediate-release formulation is about 2-3 hours after intravenous administration and approximately 7 hours for the extended-release formulation due to absorption rate-limited elimination. europa.eunih.gov

Studies in rats have shown that conditions such as diabetes mellitus can alter the pharmacokinetics of ranolazine. In a study comparing diabetic and non-diabetic rats, diabetic rats exhibited a significantly lower peak serum concentration (Cmax) and area under the curve (AUC), along with a higher volume of distribution (Vd) and clearance (CL) of ranolazine. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Ranolazine in Diabetic vs. Non-Diabetic Rats This table is interactive. You can sort and filter the data.

| Parameter | Diabetic Rats (mean ± SD) | Non-Diabetic Rats (mean ± SD) | P-value |

|---|---|---|---|

| Cmax (ng/ml) | 899.94 ± 387.85 | 1911.25 ± 975.90 | <0.05 |

| AUC0-12 (ng/ml/min) | 3164.33 ± 501.87 | 8036.50 ± 2377.93 | <0.001 |

| Vd (L/Kg) | 133.70 ± 2.81 | 60.77 ± 2.32 | <0.001 |

| CL (ng/ml/h) | 21.80 ± 5.00 | 9.91 ± 4.83 | <0.01 |

| Tmax (hr) | 1 ± 0.00 | 1 ± 0.55 | >0.05 |

Data from a study in male rats treated with 80 mg/kg of ranolazine for 7 days. nih.govresearchgate.net

In Vitro Metabolic Pathways and Enzyme Kinetics

In vitro studies using human liver microsomes have identified that ranolazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP2D6. europa.euresearchgate.net O-demethylation and N-dealkylation are the most significant metabolic pathways. europa.eu Over 100 metabolites have been identified in urine and 47 in plasma. europa.eu

The main metabolites are formed through several key pathways:

N-dealkylation of the piperidine (B6355638) ring, creating metabolites such as CVT-2738 and CVT-4786. nih.gov

O-demethylation , resulting in CVT-2514. nih.gov

O-dearylation of the methoxyphenoxy moiety, producing CVT-2512. nih.gov

Glucuronide conjugation , leading to metabolites like CVT-5431. nih.gov

Ranolazine itself is a weak inhibitor of CYP3A and a moderate inhibitor of CYP2D6 and P-glycoprotein (P-gp). nih.govmedscape.com It is also a substrate for P-gp, meaning that P-gp inhibitors can increase its plasma levels. europa.eufda.gov For instance, verapamil, a P-gp inhibitor, has been shown to increase ranolazine's steady-state concentrations by 2.2-fold. europa.eu Conversely, inducers of CYP3A4, such as rifampicin, can decrease ranolazine concentrations by approximately 95%. europa.eu

Table 2: Effect of CYP and P-gp Modulators on Ranolazine Pharmacokinetics This table is interactive. You can sort and filter the data.

| Modulator | Effect on Ranolazine | Fold Change in AUC/Concentration |

|---|---|---|

| Ketoconazole (potent CYP3A4 inhibitor) | Increased | 3.0- to 3.9-fold |

| Diltiazem (B1670644) (moderate CYP3A4 inhibitor) | Increased | 1.8- to 2.3-fold |

| Verapamil (P-gp inhibitor) | Increased | 2.2-fold |

| Rifampicin (CYP3A4 inducer) | Decreased | ~95% decrease |

| Paroxetine (B1678475) (potent CYP2D6 inhibitor) | Increased | 1.2-fold |

Data from various in vitro and in vivo studies. europa.eunih.goveuropa.eu

Concentration-Dependent Pharmacodynamic Responses in Isolated Organs and Cells

The primary mechanism of action of ranolazine at therapeutic concentrations is the inhibition of the late inward sodium current (INaL). smw.ch This effect is concentration-, frequency-, and voltage-dependent. smw.ch In isolated canine ventricular myocytes, ranolazine inhibits several ion currents with varying potencies.

Table 3: Inhibitory Concentrations (IC50) of Ranolazine on Various Ion Currents in Canine Ventricular Myocytes This table is interactive. You can sort and filter the data.

| Ion Current | IC50 (μM) |

|---|---|

| Late INa | 5.9 |

| IKr | 11.5 |

| Late ICa | 50 |

| INa-Ca | 91 |

| Peak ICa | 296 |

Data from electrophysiological studies on isolated canine ventricular myocytes. nih.gov

In isolated canine ventricular tissues, ranolazine exhibits different effects on the action potential duration (APD) of various cell types. It causes a small, concentration-dependent prolongation of APD in epicardial cells but an abbreviation or biphasic effect in M cells, leading to a reduction in the transmural dispersion of repolarization. nih.govahajournals.org In isolated perfused rat livers, ranolazine has been shown to increase glycolysis and glycogenolysis while decreasing gluconeogenesis, effects that are accompanied by an inhibition of oxygen consumption. scirp.org

In a study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), ranolazine showed dose-dependent effects on the action potential. At 10 μM, it was relatively stable, but at 100 μM, it led to marked changes and increased variability in action potential metrics. researchgate.net In H9c2 cardiomyocytes, ranolazine demonstrated protective effects, increasing cell viability in a time- and dose-dependent manner. europeanreview.org

Preclinical Dose-Response and Efficacy Studies

Preclinical studies in various animal models have demonstrated the efficacy of ranolazine. In a rat model of ischemia/reperfusion-induced ventricular arrhythmias, ranolazine significantly reduced the incidence of ventricular tachycardia and fibrillation. dovepress.com In a mouse model of hypertrophic cardiomyopathy, long-term treatment with ranolazine prevented the development of cardiac remodeling and myocardial dysfunction. nih.gov Specifically, ranolazine inhibited the enhanced late Na+ current, reduced intracellular Na+ and diastolic Ca2+, and prevented the pathological increase in calmodulin kinase activity in mutant mice. nih.gov

In a study on anesthetized pigs, ranolazine administration significantly increased the ventricular fibrillation threshold. dovepress.com In a rat model of type 2 diabetes, ranolazine showed neuroprotective effects by improving neuronal survival and attenuating brain inflammation. mdpi.com

The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) trial, a dose-finding study, showed that ranolazine monotherapy improved exercise performance in a dose-dependent fashion. dovepress.comeuropa.eu

Table 4: Dose-Response of Ranolazine on Exercise Duration in the MARISA Trial This table is interactive. You can sort and filter the data.

| Ranolazine Dose (twice daily) | Increase in Exercise Duration (seconds) vs. Placebo | P-value vs. Placebo |

|---|---|---|

| 500 mg | 94 | <0.005 |

| 1000 mg | 103 | <0.005 |

| 1500 mg | 116 | <0.005 |

Data from the MARISA trial. dovepress.comeuropa.eu

Preclinical Pharmacological Investigations and Experimental Models of P Ranolazine

Cardiac Models of Disease Pathophysiology

In Vitro and Ex Vivo Models of Myocardial Ischemia-Reperfusion Injury

The protective effects of p-Ranolazine in the context of myocardial ischemia-reperfusion (I/R) injury have been explored in various preclinical models. In isolated rabbit hearts subjected to I/R, this compound has been shown to reduce myocardial damage. nih.gov One proposed mechanism for this cardioprotection is the inhibition of the late sodium current (INa), which helps to prevent the intracellular calcium overload that is a key contributor to cell death during reperfusion. nih.govnih.gov Studies have demonstrated that this compound can decrease post-ischemic contracture in isolated rabbit hearts. nih.gov

In a rabbit model of regional myocardial ischemia and reperfusion, this compound administration was associated with an improvement in ejection fraction and stroke volume, as well as reduced wall motion abnormalities following reperfusion. smw.ch Furthermore, in isolated heart models, this compound has been observed to limit the depletion of cardiac ATP during ischemia, suggesting a beneficial effect on myocardial energetics. nih.gov In isolated rat hearts, this compound reduced oxidative stress and improved mitochondrial integrity, leading to less frequent ventricular fibrillation and smaller infarct sizes. nih.gov

However, not all studies have demonstrated a protective effect. In one canine model of regional myocardial ischemia/reperfusion, this compound did not significantly reduce infarct size compared to the control group. nih.gov This highlights the variability in experimental outcomes that can arise from differences in animal models and experimental protocols.

Interactive Data Table: Effects of this compound in Myocardial Ischemia-Reperfusion Models

| Model | Key Findings | Reference |

| Isolated Rabbit Heart | Reduced myocardial damage, decreased post-ischemic contracture, limited ATP depletion. | nih.govnih.gov |

| Rabbit Regional I/R | Improved ejection fraction and stroke volume, reduced wall motion abnormalities. | smw.ch |

| Isolated Rat Heart | Reduced oxidative stress, improved mitochondrial integrity, smaller infarct size. | nih.gov |

| Canine Regional I/R | No significant reduction in infarct size. | nih.gov |

Experimental Models of Diastolic Dysfunction (e.g., Doxorubicin-Induced Cardiotoxicity)

This compound has shown promise in mitigating diastolic dysfunction in various experimental settings. In spontaneously hypertensive rats (SHRs), which exhibit impaired left ventricular relaxation and increased stiffness, this compound was found to improve diastolic function. physiology.org The mechanism in this model is thought to involve the inhibition of the elevated late sodium current, leading to a reduction in calcium overload. physiology.org

A significant area of investigation has been doxorubicin-induced cardiotoxicity, a known cause of diastolic dysfunction. In animal models of doxorubicin-induced cardiotoxicity, this compound administration attenuated diastolic cardiac dysfunction and prevented the worsening of systolic function. researchgate.net This protective effect is associated with a reduction in oxidative stress and functional derangements in cardiomyocytes. researchgate.netnih.gov In C57BL6 mice treated with doxorubicin, this compound prevented left ventricular dilation and dysfunction. nih.govahajournals.org This was accompanied by a reduction in markers of cardiac remodeling, such as connective tissue growth factor (CTGF) and matrix metalloproteinase 2 (MMP2) mRNA levels. nih.govahajournals.org Furthermore, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress. nih.gov

In a deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse model, which also develops diastolic dysfunction, this compound improved diastolic function. nih.govahajournals.org Interestingly, in this model, the beneficial effect was attributed to a direct effect on myofilaments, modulating their calcium sensitivity, rather than an effect on the late sodium current. nih.govahajournals.orgnih.gov This suggests that this compound may have multiple mechanisms of action in improving diastolic function depending on the underlying pathology.

Interactive Data Table: this compound in Experimental Models of Diastolic Dysfunction

| Model | Pathology | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Diastolic Dysfunction | Improved diastolic function via inhibition of late INa. | physiology.org |

| Doxorubicin-Treated Rats/Mice | Cardiotoxicity, Diastolic Dysfunction | Attenuated diastolic and prevented worsening of systolic dysfunction, reduced oxidative stress and cardiac remodeling. | researchgate.netnih.govnih.govahajournals.org |

| DOCA-Salt Hypertensive Mice | Diastolic Dysfunction | Improved diastolic function through modulation of myofilament calcium sensitivity. | nih.govahajournals.orgnih.gov |

Antiarrhythmic Efficacy in Animal Models of Atrial Fibrillation and Ventricular Tachyarrhythmias

The antiarrhythmic properties of this compound have been demonstrated in various animal models of both atrial and ventricular arrhythmias.

In models of atrial fibrillation (AF) , this compound has shown atrial-selective electrophysiological effects. ahajournals.org In a rat model of monocrotaline-induced pulmonary hypertension, which leads to right atrial remodeling and increased susceptibility to arrhythmias, this compound was able to attenuate the development of ex vivo atrial arrhythmias. nih.gov In canine models, this compound has been shown to suppress AF triggers from pulmonary vein sleeves. nih.gov Furthermore, it has demonstrated efficacy in preventing the induction of AF in coronary-perfused atria isolated from the hearts of dogs with heart failure. ahajournals.org The mechanism is thought to involve a rate-dependent inhibition of the peak sodium current at faster heart rates, which are characteristic of AF. mdpi.com Some studies have also pointed to the inhibition of the TASK-1 potassium channel as a contributing factor to its atrial antiarrhythmic effects. frontiersin.org

Regarding ventricular tachyarrhythmias , this compound has been shown to be effective in models of ischemia and ischemia-reperfusion. In rats subjected to coronary artery occlusion, this compound significantly reduced the incidence of ventricular fibrillation. nih.govphysiology.org It also decreased the incidence and duration of ventricular tachycardia during reperfusion. nih.govphysiology.orgresearchgate.net In isolated rabbit hearts with regional ischemia, this compound facilitated the termination of ventricular tachyarrhythmias by suppressing focal activity. jst.go.jp However, in a model of late myocardial infarction in rabbits, a lower dose of this compound did not prevent the inducibility of ventricular arrhythmias and in some cases aggravated them, while a higher cumulative dose showed some antiarrhythmic effects. oup.com

Interactive Data Table: Antiarrhythmic Efficacy of this compound in Animal Models

| Arrhythmia Type | Animal Model | Key Findings | Reference |

| Atrial Fibrillation | Rat (Monocrotaline-induced PH) | Attenuated susceptibility to ex vivo atrial arrhythmias. | nih.gov |

| Atrial Fibrillation | Canine (Heart Failure) | Prevented induction of AF in isolated atria. | ahajournals.org |

| Atrial Fibrillation | Canine (Pulmonary Vein Preparations) | Suppressed AF triggers. | nih.gov |

| Ventricular Tachyarrhythmias | Rat (Ischemia-Reperfusion) | Reduced incidence and duration of VT and VF. | nih.govphysiology.org |

| Ventricular Tachyarrhythmias | Rabbit (Regional Ischemia) | Facilitated termination of VT/VF by suppressing focal activity. | jst.go.jp |

| Ventricular Tachyarrhythmias | Rabbit (Late Myocardial Infarction) | Dose-dependent effects, with higher doses showing some antiarrhythmic benefit. | oup.com |

Investigations in Genetic Models of Arrhythmias (e.g., Long QT Syndrome Type 3)

This compound has been specifically investigated for its potential therapeutic role in Long QT Syndrome Type 3 (LQT3), a genetic disorder caused by mutations in the SCN5A gene leading to an excessive late sodium current. nih.govnih.govahajournals.org In experimental models of LQT3, this compound has been shown to preferentially block this aberrant late INaL without significantly affecting the peak sodium current. nih.govnih.govahajournals.orgresearchgate.net

In an experimental study using TSA201 cells expressing the D1790G mutation found in LQT3 patients, this compound demonstrated a concentration-dependent block of the enhanced INaL. nih.govnih.govahajournals.org This selective action is crucial as it targets the underlying electrophysiological defect in LQT3. nih.govnih.govahajournals.org In a cellular model of LQT3 using isolated endocardium and epicardium cells treated with anemone toxin II (ATX-II) to mimic the increased INaL, this compound was effective in abrogating the induced cellular arrhythmias. abccardiol.org These preclinical findings provide a strong rationale for the use of this compound in managing arrhythmias associated with LQT3.

Interactive Data Table: this compound in Genetic Arrhythmia Models

| Genetic Disorder | Experimental Model | Key Findings | Reference |

| Long QT Syndrome Type 3 (LQT3) | TSA201 cells with D1790G mutation | Concentration-dependent block of late INaL. | nih.govnih.govahajournals.org |

| Long QT Syndrome Type 3 (LQT3) | Isolated cardiomyocytes with ATX-II | Abrogated cellular arrhythmias. | abccardiol.org |

Effects on Right Ventricular Function and Hemodynamics in Animal Models

The effects of this compound on right ventricular (RV) function have been studied, particularly in the context of pulmonary hypertension (PH). In a rodent model of RV hypertrophy, this compound was reported to reverse metabolic dysfunction and improve cardiac output and exercise capacity. bmj.com In a rat model of monocrotaline-induced PH, the development of RV hypertrophy was observed, and while the study focused on atrial arrhythmias, it sets a precedent for investigating RV effects in this model. nih.gov A study in patients with precapillary PH showed that this compound treatment for 6 months significantly improved RV ejection fraction and RV/Left ventricle mean glucose uptake. nih.gov While this is a clinical study, it was based on promising results from animal models. bmj.com

Non-Cardiac Preclinical Applications

While the primary focus of this compound research has been on its cardiovascular effects, some preclinical studies have explored its potential in non-cardiac applications. One notable area is in protection against ischemia-reperfusion injury in other organs. A study in adult male rats demonstrated that this compound protects the kidney from ischemia/reperfusion injury by modulating inflammatory and oxidative pathways. sysrevpharm.org This suggests that the mechanisms of action of this compound, such as reducing oxidative stress, may have broader therapeutic potential beyond the heart.

Neurophysiological Modulation in Isolated Neurons and Animal Models of Neuropathic Pain

This compound has demonstrated notable effects on neuronal excitability, positioning it as a compound of interest for neuropathic pain. nih.govresearchgate.net Investigations have shown its ability to modulate voltage-gated sodium channels, particularly Nav1.7 and Nav1.8 isoforms, which are implicated in pain pathways. nih.govnih.gov In isolated dorsal root ganglion (DRG) neurons, which are primary afferent nociceptors, this compound has been observed to reduce the high-frequency firing associated with hyperexcitability in pain states. nih.govresearchgate.net Specifically, in DRG neurons expressing wild-type human Nav1.7 channels, a clinically relevant concentration of 10 μM this compound was shown to suppress the high-frequency firing phenotype induced by current injections. researchgate.net This effect is attributed to its state-dependent blockade of sodium channels, preferentially targeting channels in the open or inactivated states, which are more prevalent during the repetitive firing characteristic of neuropathic pain. nih.gov

Animal models of neuropathic pain have provided further evidence for the analgesic potential of this compound. In the spared nerve injury (SNI) model in rats, a well-established model of peripheral neuropathic pain, both intraperitoneal and oral administration of this compound resulted in a dose-dependent inhibition of mechanical and cold allodynia. researchgate.netnih.govnih.gov These effects were observed without inducing ataxia or other significant behavioral side effects, suggesting a favorable therapeutic window. nih.govnih.gov Studies have also explored its efficacy in a demyelination injury model, where it was found to attenuate mechanical hyperalgesia. oup.com The analgesic effects of this compound in these models are linked to its ability to inhibit the persistent or "late" sodium current in sensory neurons, thereby reducing neuronal hyperexcitability. nih.govresearchgate.net

| Experimental Model | Key Findings | Relevant Sodium Channels |

| Isolated Dorsal Root Ganglion (DRG) Neurons | Suppressed high-frequency firing. researchgate.net | Nav1.7, Nav1.8 nih.govnih.gov |

| Spared Nerve Injury (SNI) Animal Model | Dose-dependently inhibited mechanical and cold allodynia. nih.govnih.gov | Nav1.7, Nav1.8 nih.gov |

| Demyelination Injury Animal Model | Attenuated mechanical hyperalgesia. oup.com | Nav1.7, Nav1.8 oup.com |

Anti-Inflammatory Effects in Endothelial Cell Cultures and Murine Atherosclerosis Models

This compound exhibits significant anti-inflammatory properties, which have been investigated in both in vitro and in vivo models. In endothelial cell cultures, this compound has been shown to reduce the expression of adhesion molecules and proinflammatory cytokines when the cells are treated concurrently with an inflammatory agent. nih.gov This reduction in adhesion molecules leads to decreased adhesion of immune cells to the endothelium, a critical step in the inflammatory process of atherosclerosis. nih.gov The underlying mechanism appears to involve the modulation of intracellular sodium and calcium levels. By reducing intracellular sodium concentration, this compound lessens the influx of calcium during an inflammatory stimulus, thereby diminishing the cellular production of inflammatory mediators. nih.govpnas.org

In murine models of atherosclerosis, specifically in LDL receptor knockout (LDL−/−) mice fed a high-fat diet, treatment with this compound resulted in a reduced atherosclerotic plaque burden. nih.govpnas.org Furthermore, the plaques in treated mice showed increased stability, a crucial factor in preventing plaque rupture and subsequent cardiovascular events. nih.govnews-medical.net These effects are associated with a diminished inflammatory response within the arterial wall. nih.govnews-medical.net Studies in rat models of acute and sub-acute inflammation have also demonstrated the anti-inflammatory activity of this compound. In a carrageenan-induced paw edema model (an acute inflammation model), this compound significantly decreased paw volume. nih.govnih.gov In a sub-acute model involving subcutaneously implanted foreign bodies, this compound reduced the dry weight of the resulting granuloma, with histological analysis showing decreased granulation tissue formation. nih.govnih.govresearchgate.net These effects were comparable to those of the standard anti-inflammatory drug, aspirin. nih.govnih.gov The anti-inflammatory actions of this compound are linked to the inhibition of inflammatory markers such as C-reactive protein (CRP), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α). nih.govsysrevpharm.org

| Experimental Model | Key Findings | Mechanism of Action |

| Endothelial Cell Cultures | Reduced expression of adhesion molecules and proinflammatory cytokines. nih.gov | Modulation of intracellular Na+ and Ca2+ levels, inhibition of NF-kappa-B. nih.govnews-medical.net |

| Murine Atherosclerosis Models (LDL−/− mice) | Reduced atherosclerotic plaque size and increased plaque stability. nih.govpnas.org | Diminished inflammation in the arterial wall. nih.govnews-medical.net |

| Rat Model of Acute Inflammation (Carrageenan-induced paw edema) | Significantly decreased paw edema volume. nih.govnih.gov | Inhibition of inflammatory mediators. nih.gov |

| Rat Model of Sub-acute Inflammation (Cotton pellet granuloma) | Significantly decreased granuloma dry weight and reduced granulation tissue formation. nih.govnih.gov | Inhibition of inflammatory mediators like IL-1 and TNF-α. nih.govsysrevpharm.org |

Exploratory Research into Anti-Cancer Activities in Cell Lines and Animal Tumor Models

Exploratory research has uncovered potential anti-cancer activities of this compound, primarily focusing on its ability to inhibit cancer cell invasiveness and metastasis. In various cancer cell lines, including breast, prostate, and colorectal cancer, this compound has been shown to inhibit cellular invasiveness, particularly under hypoxic conditions which are common in solid tumors. nih.govresearchgate.net For instance, in human breast cancer MDA-MB-231 cells, this compound suppressed the pro-invasive morphology and reduced the degradation of the extracellular matrix. nih.gov This anti-invasive effect was observed to be dose-dependent and could occur independently of cell proliferation. nih.gov The mechanism is thought to involve the inhibition of voltage-gated sodium channels (VGSCs), which are de novo expressed in many cancers and contribute to their metastatic potential. researchgate.net

In vivo studies using animal tumor models have corroborated these in vitro findings. In immunodeficient mice injected with human breast cancer cells, this compound significantly reduced lung colonization. nih.gov Similarly, in a rat model of prostate cancer, administration of this compound reduced metastasis to the lungs without significantly affecting primary tumor growth, suggesting a specific anti-metastatic effect. nih.govfrontiersin.org In a mouse model of melanoma, this compound also demonstrated the ability to suppress metastatic abilities. researchgate.net Furthermore, in a xenograft mouse model using human prostate cancer cells (22Rv1), the combination of this compound with the anti-androgen enzalutamide (B1683756) resulted in a significant decrease in tumor growth compared to control treatments. oncotarget.com This suggests a potential synergistic effect when combined with existing cancer therapies. oncotarget.com

| Cancer Type/Model | Cell Lines | Animal Models | Key Findings |

| Breast Cancer | MDA-MB-231 | Immunodeficient mice | Inhibited invasiveness in vitro; reduced lung colonization in vivo. nih.govnih.gov |

| Prostate Cancer | Human and rat prostate cancer cells | Rat model of prostate cancer, Nude mouse xenograft model | Reduced metastasis to lungs in vivo; combination with enzalutamide decreased tumor growth. nih.govfrontiersin.orgoncotarget.com |

| Colorectal Cancer | Human colorectal cancer cells | N/A | Inhibited invasiveness under hypoxic conditions in vitro. nih.gov |

| Melanoma | N/A | Mouse model of melanoma | Suppressed metastatic abilities in vivo. researchgate.net |

Advanced Analytical Methodologies for P Ranolazine Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatography stands as a cornerstone for the separation, identification, and quantification of p-Ranolazine and its related substances. Various chromatographic techniques offer distinct advantages in terms of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound in both bulk drug and pharmaceutical formulations. pharmatutor.orgajpaonline.com These methods offer high resolution and sensitivity for quantitative analysis and impurity profiling.

Research Findings:

Method Development: A variety of reversed-phase HPLC (RP-HPLC) methods have been developed. A common approach utilizes a C8 or C18 column with a mobile phase consisting of a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). researchgate.net For instance, one method achieved separation on a C8 column with a mobile phase of phosphate buffer and acetonitrile (B52724) (30:70 v/v) at a flow rate of 0.5 mL/min, with detection at 273 nm. researchgate.net Another validated RP-LC method used an X-terra RP-18 column with a mobile phase of sodium di-hydrogen phosphate monohydrate buffer with triethylamine (B128534) (pH 5.0) and acetonitrile (600:400 v/v) at a flow rate of 1.0 mL/min and UV detection at 225 nm. scirp.org

UHPLC for Enhanced Performance: UHPLC methods offer faster analysis times and improved efficiency. A validated UHPLC method for this compound hydrochloride estimation employed a BDS Hypersil C18 column with a mobile phase of Methanol (B129727): 0.1% Orthophosphoric Acid (50:50 v/v) at a flow rate of 1.5 ml/min and UV detection at 224 nm. thepharmajournal.com This method demonstrated linearity in the concentration range of 20-100 µg/ml with a correlation coefficient of 0.999. thepharmajournal.com Another RP-UPLC method was developed to quantify fifteen related substances in this compound, showcasing the power of this technique for impurity profiling. researchgate.net

Validation: These methods are rigorously validated according to ICH guidelines for parameters such as linearity, accuracy, precision, robustness, and specificity. thepharmajournal.commedipol.edu.trajpaonline.com For example, a stability-indicating HPLC method was developed and validated, proving its suitability for analyzing the drug in the presence of its degradation products. medipol.edu.tr

Interactive Data Table: HPLC/UHPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| HPLC | C8 | Phosphate buffer:Acetonitrile (30:70 v/v) | 0.5 | 273 | 10-125 | 1.000 | researchgate.net |

| RP-LC | X-terra RP-18 | Sodium di-hydrogen phosphate monohydrate buffer (pH 5.0):Acetonitrile (600:400 v/v) | 1.0 | 225 | 11.98-37.92 | >0.999 | scirp.org |

| UHPLC | BDS Hypersil C18 | Methanol:0.1% Orthophosphoric Acid (50:50 v/v) | 1.5 | 224 | 20-100 | 0.999 | thepharmajournal.com |

| RP-UPLC | Waters Acquity BEH RP18 | Monobasic sodium buffer, basic organic modifier, and acetonitrile | Not Specified | Not Specified | 0.1-0.3 (for impurities) | Not Specified | researchgate.net |